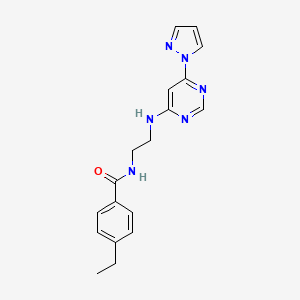
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazole and a pyrimidine ring based on its name. Pyrazole and pyrimidine are heterocyclic aromatic organic compounds which are important in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The exact structure would depend on the positions of these rings and the attached groups .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Cancer Research
Compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity by inhibiting the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45 (Huang et al., 2020). This highlights the therapeutic potential of pyrimidin-4-yl derivatives in cancer treatment.
Synthesis and Chemical Characterization
The synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a closely related class, through methodologies such as InCl3-catalyzed synthesis, illustrates the chemical versatility and the potential for generating a wide array of biologically active compounds (Mulakayala et al., 2012). These synthetic strategies could be applied to the design and development of new derivatives of this compound for varied scientific applications.
Potential as Therapeutic Inhibitors
The exploration of pyrazole and pyrimidine derivatives as inhibitors for specific biological targets is a significant area of research. For example, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential of these compounds to act as potent therapeutic agents (Hafez et al., 2016). Similarly, derivatives of pyrazolo[4,3-d]pyrimidine have been investigated for their biological activities, underscoring the broad applicability of this chemical framework in drug discovery and development.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes involved in cellular signaling
Mode of Action
Based on its structural similarity to other known compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could result in changes to cellular signaling pathways, leading to alterations in cell function.
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential to interact with various proteins. These pathways could include those involved in cell growth, proliferation, and survival . The downstream effects of these changes could include alterations in cell behavior and function.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Potential effects could include changes in cell growth and proliferation, alterations in cell survival, and modulation of immune responses . .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, while others might affect its stability or rate of degradation . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-14-4-6-15(7-5-14)18(25)20-10-9-19-16-12-17(22-13-21-16)24-11-3-8-23-24/h3-8,11-13H,2,9-10H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEPAOFMVUNGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

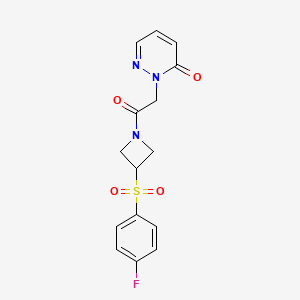
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
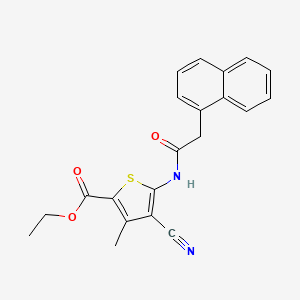

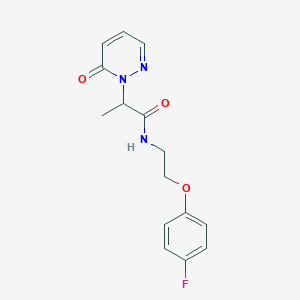
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847629.png)
![3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2847630.png)
![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)
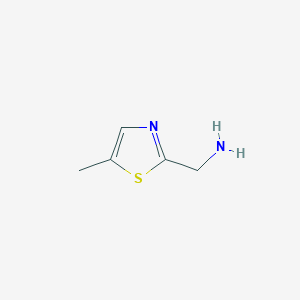
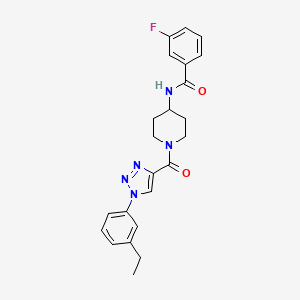
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)
![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)